MDP-rhodamine
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Overview
Description
MDP-rhodamine, also known as muramyl dipeptide-rhodamine, is a synthetic organic compound that combines muramyl dipeptide with rhodamine. Muramyl dipeptide is the minimal bioactive peptidoglycan motif common to all bacteria, essential for adjuvant activity in vaccines. Rhodamine is a fluorescent dye widely used in biological research for its excellent photophysical properties .
Preparation Methods
MDP-rhodamine is synthesized by coupling muramyl dipeptide with rhodamine via a 6-aminohexanoic acid spacer molecule at the C6 position of the muric acid. This spacer linker arm minimizes potential steric hindrance effects . The preparation involves dissolving this compound in dimethyl sulfoxide (DMSO) and then adding sterile water to achieve the desired concentration
Chemical Reactions Analysis
MDP-rhodamine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the rhodamine moiety.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide bond.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but typically involve modifications to the peptide or rhodamine components.
Scientific Research Applications
MDP-rhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
MDP-rhodamine exerts its effects by being recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). Upon recognition, NOD2 activates the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs), leading to the production of antimicrobial and proinflammatory molecules . The compound is internalized into acidified vesicles in macrophages through a clathrin- and dynamin-dependent endocytic pathway .
Comparison with Similar Compounds
MDP-rhodamine is unique due to its combination of muramyl dipeptide and rhodamine, providing both immunostimulatory and fluorescent properties. Similar compounds include:
Muramyl dipeptide: Lacks the fluorescent properties of this compound but retains immunostimulatory activity.
Rhodamine derivatives: Possess excellent photophysical properties but do not have the immunostimulatory effects of muramyl dipeptide.
This compound stands out due to its dual functionality, making it a valuable tool in both immunological and imaging studies.
Properties
Molecular Formula |
C54H73N8O15S+ |
---|---|
Molecular Weight |
1106.3 g/mol |
IUPAC Name |
[9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium |
InChI |
InChI=1S/C54H72N8O15S/c1-8-61(9-2)33-17-20-36-40(26-33)76-41-27-34(62(10-3)11-4)18-21-37(41)45(36)35-19-16-32(25-38(35)52(71)72)59-54(78)56-24-14-12-13-15-44(66)74-28-42-47(67)48(46(53(73)77-42)58-31(7)63)75-30(6)51(70)57-29(5)50(69)60-39(49(55)68)22-23-43(64)65/h16-21,25-27,29-30,39,42,46-48,53,67,73H,8-15,22-24,28H2,1-7H3,(H8,55,56,57,58,60,63,64,65,68,69,70,71,72,78)/p+1/t29-,30+,39+,42+,46+,47+,48+,53+/m0/s1 |
InChI Key |
WIKKPYADGXLQLA-FREYQMBCSA-O |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)C(=O)O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OCC5C(C(C(C(O5)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)C(=O)O |
Origin of Product |
United States |
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